5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carboxamide is a heterocyclic compound with a unique structure that combines elements of pyrrole and thiazole rings. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminonitriles with dithioacids or isothiocyanates, followed by cyclization to form the thiazole ring . The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Cold-chain transportation is often employed to maintain the stability of the compound during storage and transport .
Chemical Reactions Analysis
Types of Reactions
5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carbonitrile: This compound is structurally similar but contains a nitrile group instead of a carboxamide group.
Pyrrolo[1,2-a]pyrazines: These compounds share a similar pyrrole ring but differ in the type of heterocyclic ring fused to it.
Uniqueness
5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carboxamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9N3O2S |
---|---|
Molecular Weight |
199.23 g/mol |
IUPAC Name |
7-hydroxy-5-imino-3,7a-dihydro-1H-pyrrolo[1,2-c][1,3]thiazole-6-carboxamide |
InChI |
InChI=1S/C7H9N3O2S/c8-6-4(7(9)12)5(11)3-1-13-2-10(3)6/h3,8,11H,1-2H2,(H2,9,12) |
InChI Key |
LMKNISFYGAFHDI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(=C(C(=N)N2CS1)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.